Propoxycaine hydrochloride
Overview
Description
Propoxycaine hydrochloride is a local anesthetic of the ester type, known for its rapid onset of action and longer duration of effect compared to procaine hydrochloride . It is a para-aminobenzoic acid ester that binds to and inhibits voltage-gated sodium channels, thereby inhibiting the ionic flux required for the initiation and conduction of impulses . This results in a loss of sensation, making it useful in various medical procedures .
Mechanism of Action
Target of Action
The primary target of Propoxycaine hydrochloride is the voltage-gated sodium channel alpha subunit . These channels are essential for the initiation and conduction of nerve impulses.
Mode of Action
This compound acts by binding to and blocking voltage-gated sodium channels . This inhibits the ionic flux required for the initiation and conduction of impulses, thereby preventing the propagation of action potentials in axons .
Biochemical Pathways
This disruption affects the overall function of the nervous system, leading to a loss of sensation .
Pharmacokinetics
It is known that the drug is hydrolyzed in both the plasma and the liver by plasma esterases . The resulting metabolites are then primarily excreted via the kidneys .
Result of Action
The primary result of this compound’s action is a loss of sensation . By blocking sodium channels and inhibiting nerve impulses, it effectively decreases pain sensation during procedures such as dental surgeries .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s ionization state and, consequently, its ability to interact with its target. Additionally, pathological states like decreased cardiac output, severe hepatic disease, renal disease, cholinesterase activity, fetal acidosis, sepsis, etc., can alter the pharmacokinetics and pharmacodynamics of local anesthetics . .
Biochemical Analysis
Biochemical Properties
Propoxycaine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to and blocks voltage-gated sodium channels, inhibiting the ionic flux necessary for the conduction of nerve impulses . This interaction results in a loss of sensation, making it effective as a local anesthetic . Additionally, this compound has been shown to increase annular lipid fluidity in cell lipid bilayers, affecting the inner monolayer more than the outer monolayer .
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By blocking voltage-gated sodium channels, this compound disrupts the transmission of nerve impulses, leading to a loss of sensation in targeted areas . This disruption can also influence other cellular processes, such as the regulation of ion channels and neurotransmitter release.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly voltage-gated sodium channels. By binding to these channels, this compound inhibits the ionic flux essential for nerve impulse conduction . This inhibition results in a loss of sensation and provides the anesthetic effect. Additionally, this compound’s effect on lipid bilayers suggests a role in modulating neural impulses through changes in membrane fluidity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that this compound is hydrolyzed in both the plasma and the liver by plasma esterases . This hydrolysis affects the compound’s stability and its ability to maintain its anesthetic properties over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively provides local anesthesia without significant adverse effects. At higher doses, this compound’s toxicity becomes apparent, with a toxicity level 7-8 times higher than that of procaine . This high toxicity limits its use as a standalone anesthetic and necessitates careful dosage management in clinical settings.
Metabolic Pathways
This compound is involved in metabolic pathways that include hydrolysis by plasma esterases in both the plasma and the liver . This hydrolysis results in the breakdown of the compound into its metabolites, which are then eliminated via the kidneys . The involvement of plasma esterases and renal clearance highlights the importance of these pathways in the compound’s metabolism and excretion.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific tissues. The binding to voltage-gated sodium channels and its effect on lipid bilayers suggest that this compound may preferentially accumulate in neural tissues where these channels are abundant .
Subcellular Localization
This compound’s subcellular localization is influenced by its targeting signals and post-translational modifications. The compound’s ability to bind to voltage-gated sodium channels and affect lipid bilayers suggests that it may localize to specific compartments or organelles involved in nerve impulse conduction . This localization is crucial for its function as a local anesthetic and its ability to modulate neural activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propoxycaine hydrochloride is synthesized through the esterification of 4-amino-2-propoxybenzoic acid with 2-(diethylamino)ethanol . The reaction typically involves the use of an acid catalyst such as hydrochloric acid to facilitate the esterification process . The product is then purified through recrystallization to obtain the hydrochloride salt form .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactions under controlled conditions to ensure high yield and purity . The process includes the use of automated reactors and purification systems to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Propoxycaine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds under specific conditions.
Substitution: The propoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as alkoxides in the presence of a suitable solvent.
Major Products Formed
Hydrolysis: 4-amino-2-propoxybenzoic acid and 2-(diethylamino)ethanol.
Oxidation: Nitro derivatives of this compound.
Substitution: Various alkoxy-substituted derivatives.
Scientific Research Applications
Propoxycaine hydrochloride has several scientific research applications, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Employed in studies involving nerve impulse conduction and sodium channel inhibition.
Medicine: Utilized as a local anesthetic in dental and surgical procedures.
Industry: Applied in the formulation of topical anesthetic creams and solutions.
Comparison with Similar Compounds
Similar Compounds
Procaine hydrochloride: Another ester-type local anesthetic with a slower onset and shorter duration of action compared to propoxycaine hydrochloride.
Tetracaine hydrochloride: A more potent ester-type local anesthetic with a longer duration of action.
Benzocaine: An ester-type local anesthetic used primarily in topical applications.
Uniqueness
This compound is unique due to its rapid onset of action and longer duration of effect compared to procaine hydrochloride . It also has a higher potency and a broader range of applications in both medical and research settings .
Properties
IUPAC Name |
2-(diethylamino)ethyl 4-amino-2-propoxybenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3.ClH/c1-4-10-20-15-12-13(17)7-8-14(15)16(19)21-11-9-18(5-2)6-3;/h7-8,12H,4-6,9-11,17H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GITPCGSPKUQZTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)N)C(=O)OCCN(CC)CC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045325 | |
Record name | Propoxycaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
550-83-4 | |
Record name | Propoxycaine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=550-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propoxycaine hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propoxycaine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760044 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propoxycaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propoxycaine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.172 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPOXYCAINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K490D39G46 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Propoxycaine Hydrochloride and what are its downstream effects?
A: this compound is a local anesthetic that exerts its action by binding to voltage-gated sodium channels in nerve cells []. This binding inhibits the influx of sodium ions, which is essential for the initiation and conduction of nerve impulses. By blocking these channels, this compound prevents the transmission of pain signals to the brain, resulting in a localized loss of sensation [].
Q2: What is the chemical structure of this compound and what is its molecular weight?
A: this compound is the hydrochloride salt form of Propoxycaine, a para-aminobenzoic acid ester []. While the provided research papers do not explicitly state the molecular formula and weight, these details can be readily obtained from chemical databases like PubChem. Unfortunately, spectroscopic data is not provided in the given research articles.
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